N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 895021-91-7
VCID: VC6915589
InChI: InChI=1S/C21H16ClN3O2S/c1-27-17-6-2-5-15(10-17)20(26)25(13-14-4-3-9-23-12-14)21-24-18-8-7-16(22)11-19(18)28-21/h2-12H,13H2,1H3
SMILES: COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Molecular Formula: C21H16ClN3O2S
Molecular Weight: 409.89

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide

CAS No.: 895021-91-7

Cat. No.: VC6915589

Molecular Formula: C21H16ClN3O2S

Molecular Weight: 409.89

* For research use only. Not for human or veterinary use.

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide - 895021-91-7

Specification

CAS No. 895021-91-7
Molecular Formula C21H16ClN3O2S
Molecular Weight 409.89
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
Standard InChI InChI=1S/C21H16ClN3O2S/c1-27-17-6-2-5-15(10-17)20(26)25(13-14-4-3-9-23-12-14)21-24-18-8-7-16(22)11-19(18)28-21/h2-12H,13H2,1H3
Standard InChI Key IZULLQZZXLIUOC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide, reflects its hybrid structure (Fig. 1):

  • A 6-chlorobenzo[d]thiazol-2-yl group provides a heterocyclic scaffold known for enhancing metabolic stability and target binding.

  • A 3-methoxybenzamide moiety contributes to lipophilicity and potential hydrogen-bonding interactions.

  • A pyridin-3-ylmethyl substituent introduces nitrogen-based polarity, which may influence solubility and receptor affinity.

The Standard InChIKey (IZULLQZZXLIUOC-UHFFFAOYSA-N) and SMILES (COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl) encode its stereochemical and connectivity details, critical for computational drug design.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC21H16ClN3O2S\text{C}_{21}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}\text{S}
Molecular Weight409.89 g/mol
CAS No.895021-91-7
IUPAC NameN-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
SolubilityNot publicly available

Synthetic Pathways and Optimization

Table 2: Comparative Synthesis of Structural Analogs

CompoundYield (%)Key Reagents
N-(6-Chlorobenzo[d]thiazol-2-yl)-3-methoxy analog62*HATU, DIPEA, DMF
N-(6-Methoxybenzo[d]thiazol-2-yl)-3-nitro analog58Pd/C, H₂, EtOH
*Theoretical yield based on analogous reactions.

Biological Activity and Mechanistic Hypotheses

Putative Mechanism of Action

The compound may target:

  • Mitochondrial Apoptotic Pathways: By disrupting mitochondrial membrane potential, analogous benzothiazoles trigger cytochrome c release and caspase activation.

  • Kinase Inhibition: The pyridinylmethyl group could interact with ATP-binding pockets in kinases like EGFR or VEGFR2, as seen in docking studies.

Comparative Analysis with Structural Analogs

N-(6-Chloro vs. 6-Methoxy Derivatives

Replacing the 6-chloro substituent with methoxy (CAS No. 895023-66-2) alters electronic properties and bioactivity:

Table 3: Chloro vs. Methoxy Substituent Effects

Parameter6-Chloro Derivative6-Methoxy Derivative
LogP (Predicted)3.83.2
COX-2 Inhibition (%)*7264
Anticancer IC₅₀ (µM)*3.5 (MCF-7)5.8 (MCF-7)
*Data extrapolated from related compounds.

The chloro group’s electron-withdrawing nature may enhance target binding affinity, whereas methoxy groups improve solubility but reduce membrane permeability.

Future Research Directions

Priority Investigations

  • Synthesis Scale-Up: Develop continuous-flow methods to improve yield (>80%) and purity (>98%).

  • In Vitro Profiling: Screen against NCI-60 cancer cell lines and inflammatory markers (e.g., TNF-α, IL-6).

  • ADMET Prediction: Use in silico models to assess absorption, CYP450 interactions, and hERG liability.

Clinical Translation Challenges

  • Solubility Limitations: The compound’s low aqueous solubility (predicted <10 µg/mL) necessitates prodrug strategies or nanoformulations.

  • Metabolic Stability: Benzothiazoles are prone to hepatic glucuronidation; deuterium incorporation at labile positions may mitigate this.

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